p-(Dimethyl-d6-amino)nitrosobenzene

Mass Spectrometry Internal Standard Isotope Dilution

Quantifying trace nitrosamine impurities in pharmaceuticals (e.g., Valsartan, Losartan) under ICH M7 requires precise isotope-dilution LC-MS/MS. Using non-deuterated structural analogs introduces matrix effects and ionization efficiency differences, leading to inaccurate quantification. p-(Dimethyl-d6-amino)nitrosobenzene delivers a +6 Da mass shift with near-identical physicochemical behavior, ensuring complete spectral separation and reliable ppb-level quantification. • +6 Da isotopic shift from unlabeled analyte for unambiguous MS detection • 98 atom % D enrichment ensures accurate isotope dilution calculations • Supports regulatory nitrosamine impurity testing per ICH M7 guidelines

Molecular Formula C8H10N2O
Molecular Weight 156.218
CAS No. 1398065-85-4
Cat. No. B591128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(Dimethyl-d6-amino)nitrosobenzene
CAS1398065-85-4
Synonymsp-(N,N-Dimethyl-d6-amino)nitrosobenzene;  p-NDMA;  p-Nitroso-N,N-dimethyl-d6-aniline;  1-(Dimethyl-d6-amino)-4-nitrosobenzene;  4-(Dimethyl-d6-amino)nitrosobenzene;  4-Nitroso-N,N-dimethyl-d6-aminobenzene;  4-Nitroso-N,N-dimethyl-d6-aniline;  Accelerine-d6; 
Molecular FormulaC8H10N2O
Molecular Weight156.218
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)N=O
InChIInChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3/i1D3,2D3
InChIKeyCMEWLCATCRTSGF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-(Dimethyl-d6-amino)nitrosobenzene: Overview for Scientific Procurement


p-(Dimethyl-d6-amino)nitrosobenzene (CAS 1398065-85-4) is a stable isotope-labeled analog of p-(Dimethylamino)nitrosobenzene, where the six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium . This aromatic C-nitroso compound has a molecular weight of 156.21 g/mol and is primarily supplied as an analytical reference standard for mass spectrometry, particularly as an internal standard for the quantification of its non-deuterated counterpart and related nitrosamine impurities .

Why Generic Substitution Fails for This Deuterated Standard


Substituting this deuterated standard with the unlabeled p-(Dimethylamino)nitrosobenzene (CAS 138-89-6) or other structural analogs will invalidate quantitative LC-MS/MS or GC-MS methods that rely on isotope dilution. Co-eluting structural analogs can have different ionization efficiencies and matrix effects compared to the analyte, leading to inaccurate quantification [1]. A true deuterated internal standard, with a distinct mass shift of approximately +6 Da from the unlabeled analyte, allows for nearly identical physicochemical behavior while ensuring complete spectral separation, which is a critical requirement for precision bioanalysis [2].

Quantitative Evidence for Selecting This Internal Standard


Mass Shift for MS Differentiation

The compound offers a quantifiable mass shift compared to its unlabeled analog, p-(Dimethylamino)nitrosobenzene. This mass difference is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, ensuring no signal overlap between the analyte and its internal standard .

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Enrichment as a Purity Marker

The isotopic enrichment of the target compound is specified by different vendors at 98 atom % D or ≥99.5 atom % D . This parameter is a direct measure of the percentage of labeled molecules and is crucial for determining the limit of quantification in an analytical method, as the presence of unlabeled (d0) species in the internal standard can create a false background signal for the analyte .

Isotopic Purity Assay Sensitivity Quality Control

Chemical Purity and Background Interference

The chemical purity of p-(Dimethyl-d6-amino)nitrosobenzene is specified by vendors as ≥99.8% . For the unlabeled p-(Dimethylamino)nitrosobenzene, common specifications are ≥98% (GC-MS) [1]. The presence of non-volatile organic or inorganic impurities can cause ion suppression or enhancement in LC-MS, directly impacting the accuracy of an analytical method.

Chemical Purity Method Validation Interference

Cost-Efficiency in High-Throughput Bioanalysis

The procurement cost of the deuterated internal standard is significantly higher than the unlabeled compound on a per-gram basis. For 0.1 g of the d6-labeled standard, the price is approximately ¥2480-¥3100 [1], whereas 5 g of the unlabeled compound is available for ~$35 USD [2]. However, in a typical LC-MS/MS quantification method, the internal standard is used at trace concentrations in the calibration standards and samples. The cost-per-sample for using a high-quality deuterated standard is often negligible compared to the total cost of a failed analytical run or the regulatory risk of an inaccurate result [3].

Procurement Cost Analysis Cost-per-Sample

Optimal Application Scenarios


Quantifying Nitrosamine Impurities in Pharmaceuticals

In response to regulatory mandates for nitrosamine impurity testing in drugs like Valsartan and Losartan, p-(Dimethyl-d6-amino)nitrosobenzene serves as a critical deuterated internal standard. Its +6 Da mass shift and high isotopic purity directly support the creation of sensitive and specific LC-MS/MS methods. This allows analytical chemists to accurately quantify the target nitroso compound at trace levels (ppb), ensuring compliance with ICH M7 guidelines and protecting patient safety, an outcome unattainable with non-deuterated structural analogs [1].

Tracer Studies in Biosensor Synthesis

As a labeled analog of the synthetic intermediate for Meldola Blue, this compound enables isotope dilution mass spectrometry to precisely track the incorporation efficiency and quantify yield during the synthesis of this biosensor [1]. This application is vital for research groups developing lactate biosensors and who require exact stoichiometric validation, a capability not offered by the unlabeled intermediate .

Metabolic Flux and Enzymatic Mechanism Studies

The compound can be used as a stable isotope-labeled probe to investigate the in vitro metabolism of N,N-dimethylaniline derivatives by cytochrome P450 enzymes. The kinetic isotope effect arising from the N-demethylation of the d6-labeled dimethylamino group, compared to the unlabeled substrate, allows for the precise elucidation of reaction mechanisms and rates (e.g., hydrogen atom transfer vs. proton abstraction), as established by similar studies on N,N-dimethylaniline isotopologues [1].

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